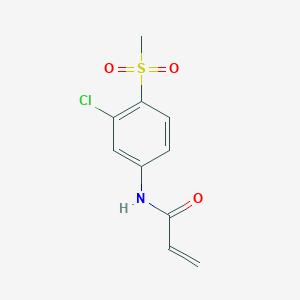

![molecular formula C12H16F3N3 B2826144 N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine CAS No. 1554773-98-6](/img/structure/B2826144.png)

N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs. The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its lipophilic nature and metabolic stability . The pyridine ring is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, and is often used as a precursor to agrochemicals and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, has a piperidine ring substituted with a methylamino group at the 1-position and a trifluoromethyl-substituted pyridine at the 4-position. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine group, the trifluoromethyl group, and the pyridine ring. The electron-donating amine could potentially undergo reactions such as alkylation, acylation, or sulfonation. The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine and pyridine could increase its solubility in polar solvents. The trifluoromethyl group could increase its lipophilicity, which is an important property in drug design .Aplicaciones Científicas De Investigación

Synthesis and Ionic Liquids

The synthesis of fluorous ionic liquids utilizing amine derivatives demonstrates a novel approach in creating compounds with high fluorophilicity. These ionic liquids have potential applications in various fields due to their unique properties (Honda et al., 2017).

Catalytic Reactions

A study on the enantioselective amine α-functionalization via palladium-catalyzed C–H arylation of thioamides highlights the importance of such reactions in drug discovery and the synthesis of bioactive compounds. This catalytic method allows for the efficient functionalization of a wide range of amines, showcasing its versatility (Jain et al., 2016).

Oxidative Conversion

Research on the unique oxidation reaction of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin presents a direct oxidative conversion method. This process converts N-acyl cyclic amines into N-acyl amino acids, offering a novel reaction type for creating valuable compounds (Ito et al., 2005).

Biological Evaluation

A study on the synthesis, 18F-labeling, and biological evaluation of piperidyl and pyrrolidyl benzilates as in vivo ligands for muscarinic acetylcholine receptors indicates the potential of these compounds in medical imaging and receptor studies (Skaddan et al., 2000).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N3/c1-16-9-4-6-18(7-5-9)10-2-3-11(17-8-10)12(13,14)15/h2-3,8-9,16H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJKFFHNKDLGCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2=CN=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2826061.png)

![(E)-N-benzyl-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2826062.png)

![ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2826063.png)

![2-(methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2826065.png)

![3,4,5-trimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2826066.png)

![4,6-dimethyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2826070.png)

![6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride](/img/structure/B2826072.png)

![7-(4-(2-ethoxyethyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2826073.png)

![1-(2-hydroxyethyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2826074.png)

![4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2826081.png)

![Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B2826082.png)